molecular formula C21H33ClO3 B12621758 C21H33ClO3

C21H33ClO3

Cat. No.: B12621758
M. Wt: 368.9 g/mol
InChI Key: FCNFDODVDQKBAV-KRMDNODBSA-N
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Description

. This compound is an ester derivative of acetic acid and is characterized by the presence of a chlorophenoxy group and a tridecyl chain. It has a molecular weight of 368.938 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid, (4-chlorophenoxy)-, tridecyl ester typically involves the esterification of 4-chlorophenoxyacetic acid with tridecanol . The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-chlorophenoxy)-, tridecyl ester: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, (4-chlorophenoxy)-, tridecyl ester: has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetic acid, (4-chlorophenoxy)-, tridecyl ester primarily involves its hydrolysis to release 4-chlorophenoxyacetic acid and tridecanol . The 4-chlorophenoxyacetic acid can act on various molecular targets, including enzymes involved in metabolic pathways. The ester linkage is susceptible to enzymatic cleavage by esterases, leading to the release of the active components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, (4-chlorophenoxy)-, tridecyl ester: is unique due to its specific ester linkage and the presence of a long tridecyl chain, which imparts distinct physicochemical properties.

Properties

Molecular Formula

C21H33ClO3

Molecular Weight

368.9 g/mol

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S,17R)-16-chloro-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H33ClO3/c1-12(23)21(25)18(22)11-17-15-5-4-13-10-14(24)6-8-19(13,2)16(15)7-9-20(17,21)3/h13-18,24-25H,4-11H2,1-3H3/t13-,14+,15+,16-,17-,18?,19-,20-,21+/m0/s1

InChI Key

FCNFDODVDQKBAV-KRMDNODBSA-N

Isomeric SMILES

CC(=O)[C@]1(C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)Cl)O

Canonical SMILES

CC(=O)C1(C(CC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)Cl)O

Origin of Product

United States

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